N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazoloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and triazoloquinoline derivatives. The key steps may involve:
Formation of the triazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the sulfanyl group:
Acetamide formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA/RNA interaction: The compound could interact with genetic material, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE include other triazoloquinoline derivatives with different substituents. Examples include:
- N-(2,5-dimethoxyphenyl)-2-(quinolin-1-ylsulfanyl)acetamide
- N-(2,5-dimethoxyphenyl)-2-(triazolo[4,3-a]quinolin-1-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the triazoloquinoline core and the sulfanyl group. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H18N4O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H18N4O3S/c1-26-14-8-9-17(27-2)15(11-14)21-19(25)12-28-20-23-22-18-10-7-13-5-3-4-6-16(13)24(18)20/h3-11H,12H2,1-2H3,(H,21,25) |
InChI Key |
QAWFMWWLQKINAL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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